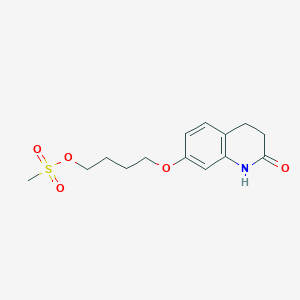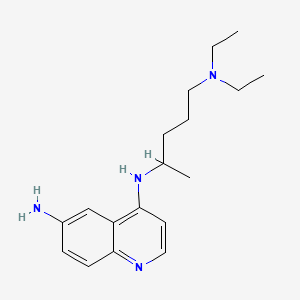
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a dimethoxybenzyl group attached to a tetrahydronaphthalen-1-amine structure. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable naphthalene derivative. One common method includes the use of microwave heating to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The dimethoxybenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The tetrahydronaphthalen-1-amine structure can interact with various cellular pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
- N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide
Uniqueness
N-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Eigenschaften
Molekularformel |
C19H23NO2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C19H23NO2/c1-21-16-10-9-15(18(12-16)22-2)13-19(20)11-5-7-14-6-3-4-8-17(14)19/h3-4,6,8-10,12H,5,7,11,13,20H2,1-2H3 |
InChI-Schlüssel |
CAAFZZKSEUMHAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC2(CCCC3=CC=CC=C32)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



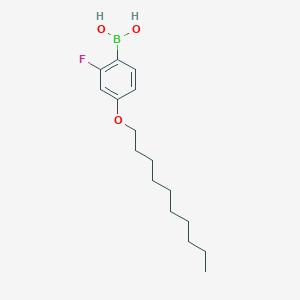
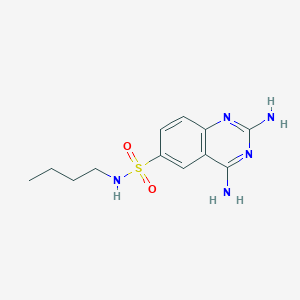
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)

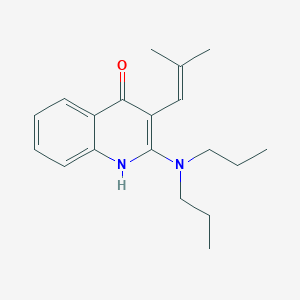

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)
